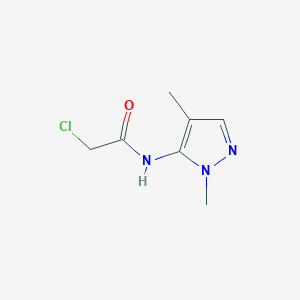![molecular formula C12H15N3 B7469087 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline, also known as MIA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIA is a small molecule that can easily penetrate cell membranes and interact with cellular targets, making it a useful tool for studying biological processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways that are involved in disease processes. 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to inhibit the activity of several enzymes involved in tumor growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has also been shown to modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to have a variety of biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to induce cell cycle arrest and apoptosis, leading to decreased tumor growth. In inflammatory cells, 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. In neuronal cells, 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to protect against oxidative stress and neurotoxicity, leading to improved neuronal survival.
Advantages and Limitations for Lab Experiments
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes and interact with cellular targets, making it a useful tool for studying biological processes. 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline is also relatively easy to synthesize in the laboratory, making it accessible to researchers. However, there are also limitations to using 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline in lab experiments. 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of experimental results. Additionally, 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline may have different effects in different cell types and tissues, making it important to carefully choose the appropriate experimental model.
Future Directions
There are several future directions for research on 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline. One area of interest is in the development of 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline analogs with improved potency and selectivity for specific targets. Another area of interest is in the development of 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline-based drug delivery systems, such as nanoparticles or liposomes, which could improve the bioavailability and efficacy of 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline and its potential applications in various disease contexts.
Synthesis Methods
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of an imidazole ring followed by the addition of a methyl group and an aniline group. The final product is obtained through purification and isolation steps.
Scientific Research Applications
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been used in scientific research to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to have anti-tumor effects in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to have anti-inflammatory effects, which could be useful in treating inflammatory diseases such as arthritis. 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-5-3-4-6-12(9)14-8-11-7-13-10(2)15-11/h3-7,14H,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJALDQGFMHJKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CN=C(N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

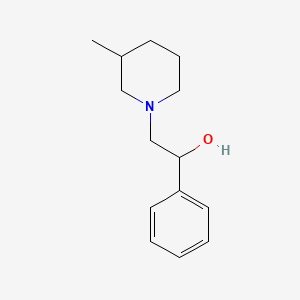

![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)
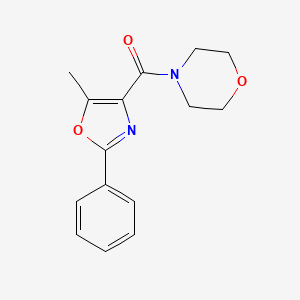
![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)
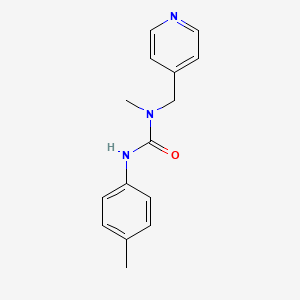
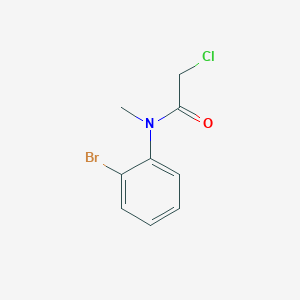
![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)

![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)
![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)
